Ethyl 2-amino-5-(trifluoromethoxy)benzoate
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Overview
Description
Ethyl 2-amino-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H10F3NO3 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and trifluoromethoxy groups are substituted at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(trifluoromethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-(trifluoromethoxy)benzoic acid.
Esterification: The carboxylic acid group of 2-amino-5-(trifluoromethoxy)benzoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidation of the amino group can yield nitro or nitroso derivatives.
Reduction: Reduction can convert the amino group to an amine.
Hydrolysis: Hydrolysis yields 2-amino-5-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Ethyl 2-amino-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, making it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Ethyl 2-amino-5-(trifluoromethoxy)benzoate can be compared with other similar compounds such as:
Ethyl 2-amino-5-(trifluoromethyl)benzoate: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its lipophilicity and metabolic stability.
Ethyl 2-amino-5-(methoxy)benzoate: The methoxy group is less electron-withdrawing than the trifluoromethoxy group, leading to different chemical reactivity and biological activity.
Ethyl 2-amino-5-(chloro)benzoate: The chloro group has different steric and electronic properties compared to the trifluoromethoxy group, influencing the compound’s overall behavior.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of the trifluoromethoxy group in enhancing the performance of this compound in various contexts.
Properties
Molecular Formula |
C10H10F3NO3 |
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Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 2-amino-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)7-5-6(3-4-8(7)14)17-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
LRMYMTKSGQSULI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)N |
Origin of Product |
United States |
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